[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-Formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-Formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 11052-31-6
VCID: VC0078751
InChI: InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1
SMILES: CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C
Molecular Formula: C40H54O12
Molecular Weight: 726.8 g/mol

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-Formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate

CAS No.: 11052-31-6

Main Products

VCID: VC0078751

Molecular Formula: C40H54O12

Molecular Weight: 726.8 g/mol

[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-Formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate - 11052-31-6

CAS No. 11052-31-6
Product Name [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-Formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Molecular Formula C40H54O12
Molecular Weight 726.8 g/mol
IUPAC Name [(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate
Standard InChI InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1
Standard InChIKey RDVGDKYASWLSCE-ASOOEVESSA-N
Isomeric SMILES CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C
SMILES CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C
Canonical SMILES CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C
PubChem Compound 15559723
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator